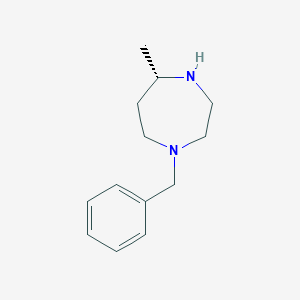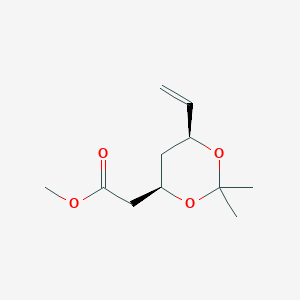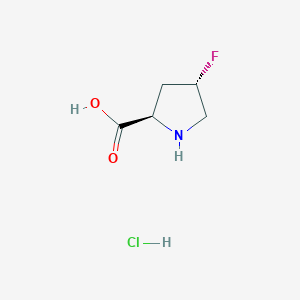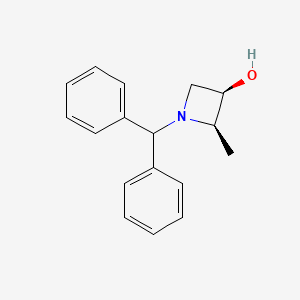![molecular formula C8H11N3O B3244967 [4-(Aminomethyl)phenyl]urea CAS No. 164648-48-0](/img/structure/B3244967.png)
[4-(Aminomethyl)phenyl]urea
Vue d'ensemble
Description
“[4-(Aminomethyl)phenyl]urea” is a chemical compound with the empirical formula C8H11N3O . It is also known as 4-(Aminomethyl)-N-phenylbenzamide .
Synthesis Analysis
A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed. This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . A variety of N-substituted ureas, including mono-, di-, and cyclic ureas, were synthesized in good to excellent yields with high chemical purity .Molecular Structure Analysis
The molecular structure of “[4-(Aminomethyl)phenyl]urea” can be represented by the SMILES stringNCc1ccc (NC (N)=O)cc1 . The InChI code for this compound is 1S/C8H11N3O/c9-5-6-1-3-7 (4-2-6)11-8 (10)12/h1-4H,5,9H2, (H3,10,11,12) . Physical And Chemical Properties Analysis
“[4-(Aminomethyl)phenyl]urea” is a solid at room temperature . Its molecular weight is 165.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the search results.Applications De Recherche Scientifique
Antimicrobial Applications
Research on derivatives of urea, such as 4-Aminoazobenzene-derived silatranes, indicates potential applications in antimicrobial activities. Silatranes with urea linkers have been synthesized and demonstrated modest antimicrobial properties (Singh et al., 2015).
Plant Morphogenesis
Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) have shown significant cytokinin-like activity, often exceeding that of adenine compounds. These compounds are extensively used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Anion Recognition
Functionalized phenyl urea and thiourea possessing silatranes have been synthesized, displaying anion recognition properties. These compounds show potential in photophysical studies and theoretical studies, indicating utility in electronic property investigations (Singh et al., 2016).
Cancer Research
In cancer research, urea derivatives are being explored for their potential therapeutic applications. For example, N-(phenylcarbamoyl)benzamide compounds have shown significant anticancer activity, particularly against HeLa cell lines (Purwanto et al., 2020).
Corrosion Inhibition
Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been studied for their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate the ability to form a protective layer on metal surfaces, indicating their potential use in material science (Mistry et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(aminomethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,5,9H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXHODRGDRNTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307090 | |
| Record name | N-[4-(Aminomethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)phenyl]urea | |
CAS RN |
164648-48-0 | |
| Record name | N-[4-(Aminomethyl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164648-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Aminomethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B3244901.png)
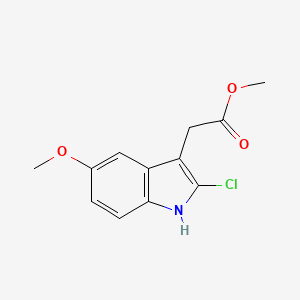


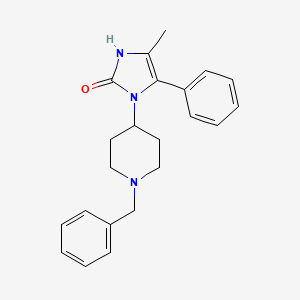
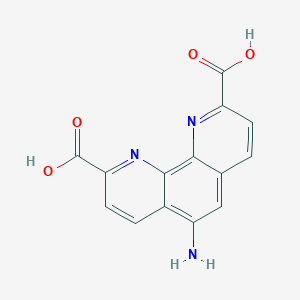
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3244953.png)
